

Application Note: Analytical Profiling & Identification of 5-(Thiophen-2-yl)nicotinonitrile

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinonitrile

CAS No.: 1346687-10-2

Cat. No.: B1523482

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Introduction & Chemical Context

5-(Thiophen-2-yl)nicotinonitrile (CAS: N/A for specific commercial standard, analogue to CAS 342601-29-0 aldehyde) is a biaryl system synthesized primarily via Suzuki-Miyaura cross-coupling. It features a pyridine core substituted with a nitrile group at the C3 position and a thiophene ring at the C5 position.

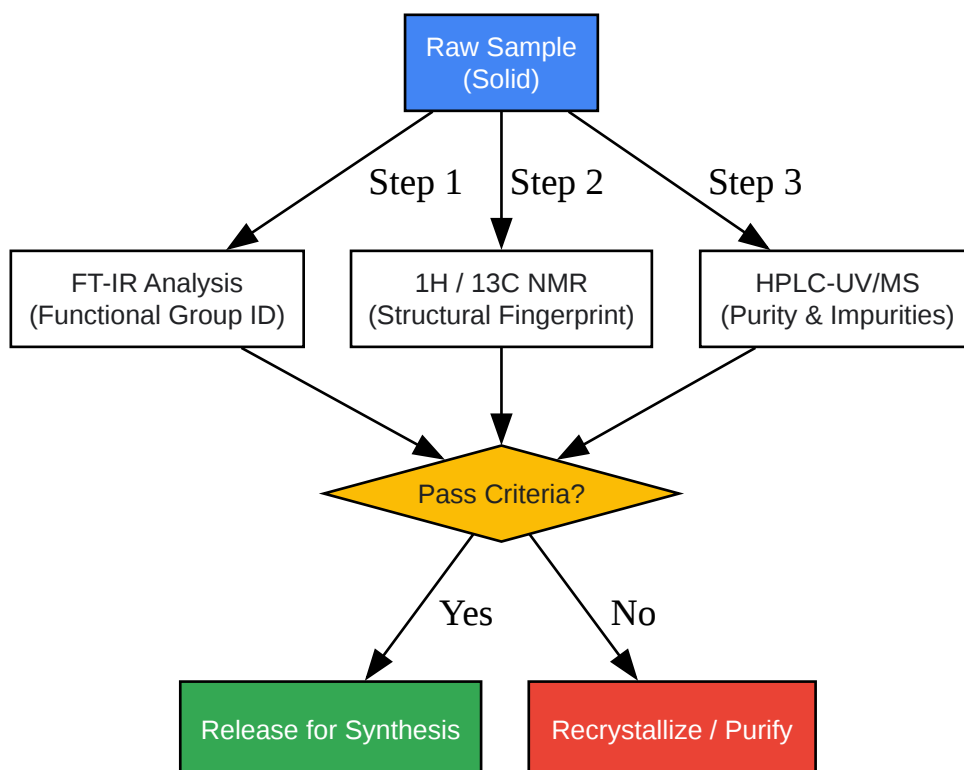
Accurate identification is challenging due to the potential for regioisomers (e.g., thiophen-3-yl variants) and the presence of structurally similar starting materials (5-bromonicotinonitrile). This guide provides a definitive analytical strategy using NMR, HPLC-UV/MS, and IR to ensure structural integrity and purity.

Key Physicochemical Properties

Property	Value (Predicted/Experimental)
Formula	C ₁₀ H ₆ N ₂ S
Molecular Weight	186.23 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, DCM; Insoluble in Water
LogP	~2.3 (Moderate Lipophilicity)
Melting Point	> 140 °C (Typical for this class)

Analytical Strategy Workflow

The following decision tree outlines the logical flow for validating the compound, moving from structural confirmation to purity quantification.



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Figure 1: Analytical workflow for the qualification of **5-(Thiophen-2-yl)nicotinonitrile**.

Structural Identification (The "Fingerprint")

Infrared Spectroscopy (FT-IR)

The nitrile group provides a distinct diagnostic handle that separates this molecule from non-nitrile impurities (like des-cyano byproducts, though rare).

- Diagnostic Band: $2220\text{--}2230\text{ cm}^{-1}$ (Sharp, Strong) – $\text{C}\equiv\text{N}$ Stretching.
- Aromatic Bands: $1580\text{--}1450\text{ cm}^{-1}$ (Pyridine/Thiophene skeletal vibrations).
- Absence Check: Ensure no broad -OH stretch (3400 cm^{-1}) which would indicate wet sample or boronic acid contamination.

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for confirming the regiochemistry of the thiophene attachment (2-yl vs 3-yl).

Solvent: DMSO-d_6 (Preferred for solubility and resolution of aromatic protons).

^1H NMR Assignment (400 MHz, DMSO-d_6)

Proton	Shift (δ ppm)*	Multiplicity	Coupling (Hz)	Structural Insight
Py-H2	9.15 – 9.25	Doublet (d)		Alpha to N and CN; most deshielded.[1]
Py-H6	8.90 – 9.00	Doublet (d)		Alpha to N and Thiophene.
Py-H4	8.50 – 8.60	Triplet/DD		Gamma to N; shows meta-coupling to H2/H6.
Th-H5'	7.70 – 7.80	Doublet (d)		Alpha to Sulfur; typical thiophene doublet.
Th-H3'	7.60 – 7.70	Doublet (d)		Adjacent to connection point.
Th-H4'	7.20 – 7.30	DD (Triplet-like)		Beta to Sulfur.

*> Note: Shifts are predicted based on analogous nicotinonitrile derivatives. The key is the Pyridine H2/H6/H4 pattern (two doublets and a triplet/dd with small meta-coupling).

Critical Purity Check by NMR:

- Look for Benzene impurity: Singlet at 7.36 ppm (if used in workup).
- Look for 2-Thiopheneboronic acid: Broad singlets (OH) or multiplets inconsistent with the product.

Purity & Impurity Analysis (HPLC-UV/MS)

Chromatographic Considerations

The separation of the product from its precursor (5-bromonicotinonitrile) and the homocoupled byproduct (2,2'-bithiophene) is critical.

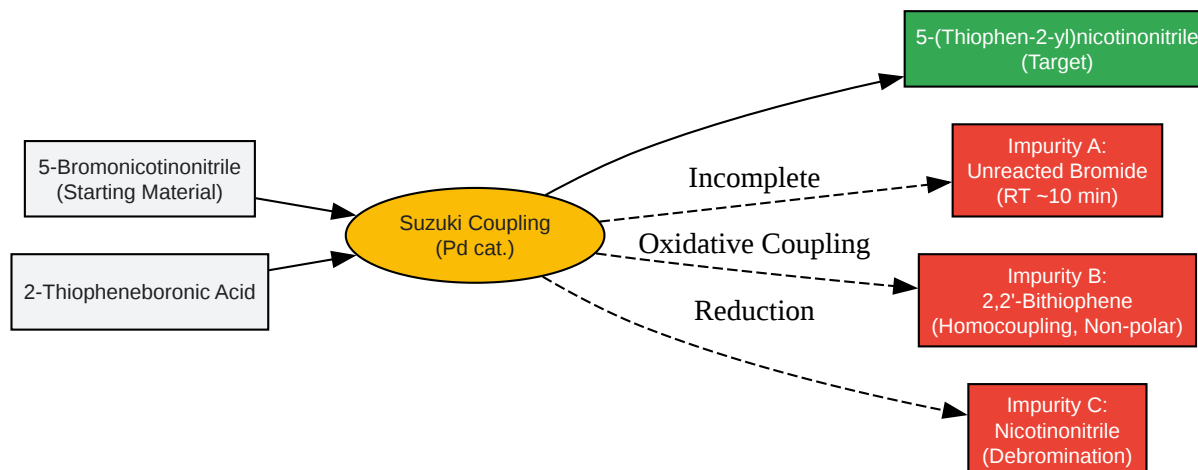
- **Stationary Phase:** Phenyl-Hexyl columns are superior to C18 for this application. The pi-pi interactions provided by the phenyl phase offer better selectivity for the thiophene and pyridine rings compared to standard hydrophobic interactions.
- **Mobile Phase:** Acidic modification (0.1% Formic Acid) is required to protonate the pyridine nitrogen, improving peak shape and preventing tailing.

Standard HPLC Protocol

Parameter	Condition
Column	Waters XBridge Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detection	UV @ 254 nm (Aromatic) and 220 nm (Nitrile/Amide)
Gradient	0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B

Impurity Profile & Origins

Understanding the synthesis helps identify peaks in the chromatogram.



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Figure 2: Origin of potential impurities in the synthesis of **5-(Thiophen-2-yl)nicotinonitrile**.

- Impurity A (Bromide): Elutes before the product on C18/Phenyl phases due to lower lipophilicity than the biaryl product.
- Impurity B (Bithiophene): Highly non-polar. Elutes after the product.
- Impurity C (Des-bromo): Elutes very early (polar).

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data.

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode $[M+H]^+$.
- Target Mass:
 - Exact Mass: 186.03
 - Observed $[M+H]^+$: 187.03 ± 0.1
- Fragmentation Pattern:

- m/z 187 → 160: Loss of HCN (27 Da), characteristic of nitriles.
- m/z 160 → 115: Fragmentation of the thiophene ring / loss of CHS fragments.

References

- BenchChem. (2025).[2] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. Retrieved from
- National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 2776322, 5-(Thiophen-2-yl)nicotinic Acid. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.
- Al-Masri, E., et al. (2022).[3][4][5] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives. *Journal of Molecular Structure*. Retrieved from

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Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
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